molecular formula C10H12O4S B1585008 Methyl [(4-methylphenyl)sulfonyl]acetate CAS No. 50397-64-3

Methyl [(4-methylphenyl)sulfonyl]acetate

Cat. No. B1585008
CAS RN: 50397-64-3
M. Wt: 228.27 g/mol
InChI Key: JMUZMDKWJWSBCU-UHFFFAOYSA-N
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Description

“Methyl [(4-methylphenyl)sulfonyl]acetate” is a chemical compound with the linear formula C10H11NO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “Methyl [(4-methylphenyl)sulfonyl]acetate” is C10H11NO5S . The molecular weight is 257.267 .


Physical And Chemical Properties Analysis

“Methyl [(4-methylphenyl)sulfonyl]acetate” is a clear colorless to yellow liquid after melting . It has a molecular weight of 257.267 .

Scientific Research Applications

Herbicide Resistance and Biochemical Insights

  • Methyl [(4-methylphenyl)sulfonyl]acetate and related sulfonylurea compounds have been studied for their interaction with acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in organisms ranging from bacteria to higher plants. Research has identified mutations in the ALS gene that confer resistance to sulfonylurea herbicides, such as sulfometuron methyl, highlighting a method for developing herbicide-resistant crops and understanding herbicide action at a molecular level (Yadav et al., 1986).

Chemical Synthesis and Organic Transformations

  • The compound's utility extends to organic chemistry, where it serves as a precursor or intermediate in the synthesis of various chemically and biologically active compounds. For instance, research has explored the synthesis of anti-inflammatory drugs and the selective inhibition of cyclooxygenase enzymes, demonstrating the compound's relevance in developing therapeutic agents (Harrak et al., 2010).

Catalysis and Oxidative Transformations

  • In the realm of catalysis, studies have utilized Methyl [(4-methylphenyl)sulfonyl]acetate derivatives for the selective oxidation of sulfides to sulfoxides, a critical reaction in the synthesis of fine chemicals and pharmaceuticals. This research provides insights into the development of more efficient and selective catalysts for important chemical transformations (Brinksma et al., 2001).

Analytical Chemistry and Method Development

  • The compound has also found applications in analytical chemistry, where it's used in the development of methods for amino acid analysis. This highlights its role in enhancing the accuracy and efficiency of biochemical assays (Moore, 1968).

Environmental Chemistry and Pollutant Degradation

  • Environmental studies have investigated the degradation and transformation of methylthio- and methylsulfonyl-derivatives of polychlorinated biphenyls (PCBs), indicating the potential for using such compounds in the remediation of persistent organic pollutants (Bergman & Wachtmeister, 1978).

Safety And Hazards

“Methyl [(4-methylphenyl)sulfonyl]acetate” should be handled with care. It is recommended to wear suitable gloves/gauntlets, eye protection, and protective clothing. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(4-methylphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUZMDKWJWSBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964653
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(4-methylphenyl)sulfonyl]acetate

CAS RN

50397-64-3
Record name Methyl ((4-methylphenyl)sulfonyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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